molecular formula C16H8Cl5NO3 B12900393 Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester CAS No. 61307-37-7

Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester

Cat. No.: B12900393
CAS No.: 61307-37-7
M. Wt: 439.5 g/mol
InChI Key: SFDTUFUCNVDKKG-UHFFFAOYSA-N
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Description

Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-carbonyl chloride with perchlorophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester is a synthetic compound with notable biological activity, particularly in the context of pesticide use and potential health impacts. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its structure can be represented as follows:

  • Chemical Formula : C₁₄H₈Cl₅NO₂
  • Molecular Weight : Approximately 366.5 g/mol

Carbamic acid esters typically act as inhibitors of acetylcholinesterase (AChE), an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is common among various carbamate pesticides, including carbofuran and its derivatives.

Toxicological Profile

  • Acute Toxicity : Studies indicate that exposure to carbamate compounds can lead to acute toxicity characterized by symptoms such as nausea, blurred vision, muscular weakness, and sweating due to overstimulation of the nervous system .
  • Chronic Effects : Long-term exposure has been associated with neurotoxic effects; however, evidence suggests that short-term exposure does not lead to long-term health consequences .
  • Genotoxicity : Research has shown that while carbofuran exhibits some chromosomal abnormalities in plant assays, it is generally considered non-mutagenic in various short-term tests .
  • Fungicidal Activity : Recent studies have explored the fungicidal properties of related carbamic acid compounds. For instance, modifications on the urea linkage have led to novel compounds with significant activity against fungal pathogens like Corynespora cassiicola and Botrytis cinerea .

Case Study 1: Acute Exposure in Humans

A report highlighted five cases of carbofuran intoxication where individuals exhibited rapid onset symptoms typical of anticholinesterase activity. All patients recovered completely after symptomatic treatment with atropine .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of carbamate pesticides indicated significant effects on aquatic life. For example, juvenile goldfish exposed to carbofuran showed inhibited AChE activity, which could impair their survival and reproductive success .

Research Findings

StudyFindings
Hurst & Dorough (1978)Identified inhibition of AChE by aldicarb and related compounds; indicated potential for enhanced toxicity through carboxyesterase inhibition .
Tobin (1970)Documented acute symptoms in humans exposed to carbofuran; emphasized rapid recovery with treatment .
ResearchGate Study (2024)Demonstrated significant inhibition of AChE activity in goldfish exposed to carbofuran compared to control groups .

Properties

CAS No.

61307-37-7

Molecular Formula

C16H8Cl5NO3

Molecular Weight

439.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H8Cl5NO3/c1-6-7-4-2-3-5-8(7)24-15(6)22-16(23)25-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3,(H,22,23)

InChI Key

SFDTUFUCNVDKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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